molecular formula C11H13BrClNO2 B7892126 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide

Cat. No.: B7892126
M. Wt: 306.58 g/mol
InChI Key: ZKHJZLJGBHRBID-UHFFFAOYSA-N
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Description

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is an organic compound that features a bromine and chlorine substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

    Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 5-bromo-2-chlorophenol.

    Formation of Phenoxy Group: The 5-bromo-2-chlorophenol is then reacted with propylamine to form the phenoxy group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-chlorophenoxy)-N,N-dimethylethanamine
  • 2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
  • 5-bromo-2-chlorophenol

Uniqueness

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the propylacetamide group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h3-4,6H,2,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJZLJGBHRBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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